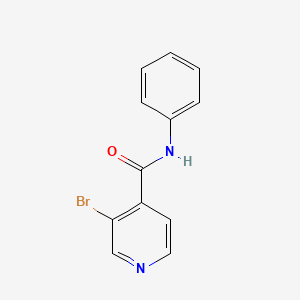

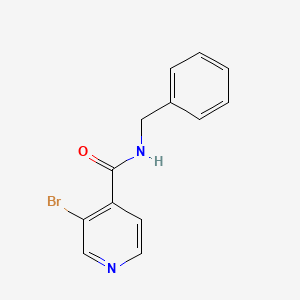

N-Benzyl-3-bromopyridine-4-carboxamide

Vue d'ensemble

Description

N-Benzyl-3-bromopyridine-4-carboxamide is a useful research compound. Its molecular formula is C13H11BrN2O and its molecular weight is 291.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Model for Enzymatic Cofactors : N-benzylnicotinamide (BNA) and N-benzyl-1,4-dihydronicotinamide (rBNA) serve as valuable models for studying the enzymatic cofactors NAD(P)+ and NAD(P)H (Moore et al., 2017).

Leukotriene Receptor Antagonists : Fluorinated 3-benzyl-5-indolecarboxamides show promise as potent, orally effective leukotriene receptor antagonists, potentially useful in treating bronchoconstriction (Jacobs et al., 1994).

Analgesic Properties : Methylation of position 8 in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides enhances their analgesic properties, with 4-fluorobenzylamide showing potential as a new analgesic agent (Ukrainets et al., 2015).

Antimalarial Agents : Bromo-benzothiophene carboxamide derivatives are potential inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase, showing promise in developing potent antimalarials (Banerjee et al., 2011).

Cholinesterase Inhibitory Activity : New 2-benzofuran carboxamide-benzylpyridinum salts exhibit potent butyrylcholinesterase inhibitory activity and good inhibitory effects on amyloid beta self-aggregation, relevant in Alzheimer's disease research (Abedinifar et al., 2018).

Antibacterial Effects : Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives demonstrate antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).

Androgen Antagonists : 4-(anilino)pyrrole-2-carboxamides are potent non-steroidal and non-anilide type androgen antagonists, effective in inhibiting testosterone-induced prostate-specific antigen production in human prostate tumor LNCaP cells (Wakabayashi et al., 2008).

Chemical Synthesis : N-bromosuccinimide effectively debenzylates N-benzylcarboxamides at room temperature, potentially via an oxygen/light-initiated free radical mechanism (Kuang et al., 2007).

Receptor Antagonist Synthesis : Efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key component in dopamine D2 and D3 and serotonin-3 receptor antagonists, has been demonstrated (Hirokawa et al., 2000).

Myorelaxant Activity : 6-bromo compounds have shown strong myorelaxant activity in rat uterus, suggesting selective targeting of uterine smooth muscle (Khelili et al., 2012).

Propriétés

IUPAC Name |

N-benzyl-3-bromopyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-12-9-15-7-6-11(12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFYWPGUCYOUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

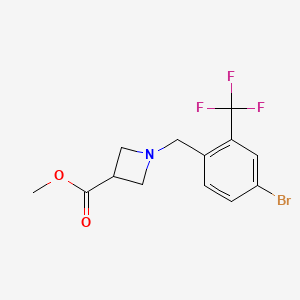

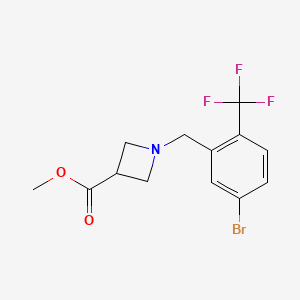

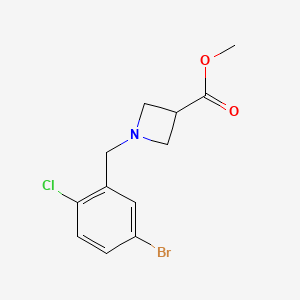

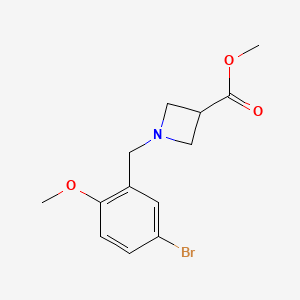

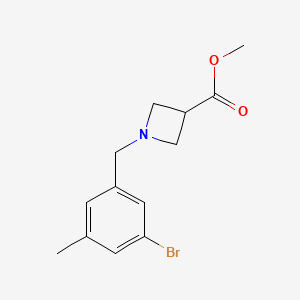

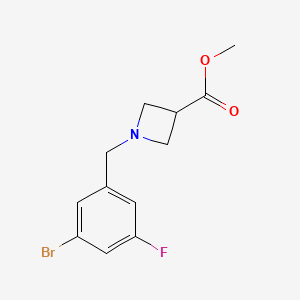

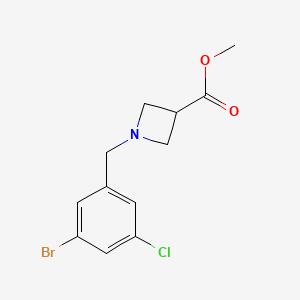

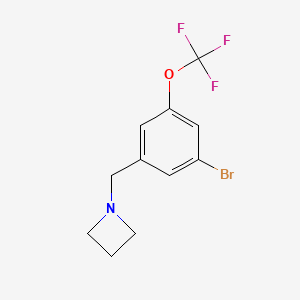

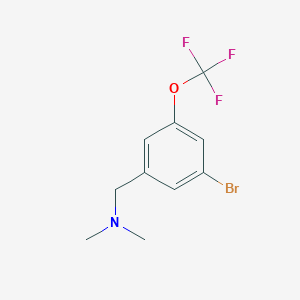

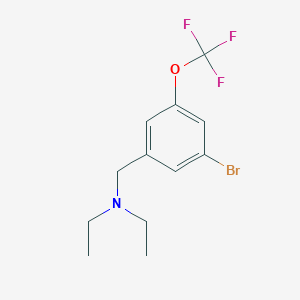

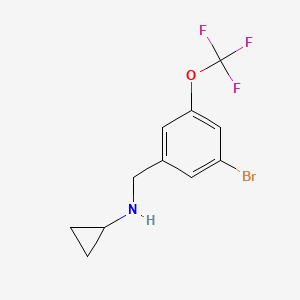

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171946.png)